molecular formula C21H17F3O5 B3020334 Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate CAS No. 449741-09-7

Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate

Cat. No.: B3020334
CAS No.: 449741-09-7
M. Wt: 406.357
InChI Key: HMBWYYWSDSVQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate is a synthetic organic compound belonging to the class of chromen derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the trifluoromethyl group and the chromen core structure contributes to its unique chemical properties and reactivity.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

The synthesis of Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate typically involves multi-step organic reactions. One common method includes the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid to form the chromen core . Subsequent steps involve the introduction of the trifluoromethyl group and the esterification of the propanoate moiety. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups, leading to the formation of new derivatives.

    Esterification and Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits potential as a pharmacophore in the development of new drugs due to its unique structural features and biological activity.

    Biology: In biological research, the compound is used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific molecular targets makes it valuable in biochemical assays.

    Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Comparison with Similar Compounds

Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate can be compared with other similar compounds, such as:

    Coumarin Derivatives: These compounds share the chromen core structure and exhibit similar biological activities.

    Flavonoids: Flavonoids are another class of compounds with a similar core structure. They are known for their antioxidant and anti-inflammatory properties. The unique substitution pattern in this compound distinguishes it from typical flavonoids.

    Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group are known for their enhanced metabolic stability and bioavailability. This feature makes this compound a valuable candidate for drug development.

Properties

IUPAC Name

ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3O5/c1-3-27-20(26)12(2)28-14-9-10-15-16(11-14)29-19(21(22,23)24)17(18(15)25)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBWYYWSDSVQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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